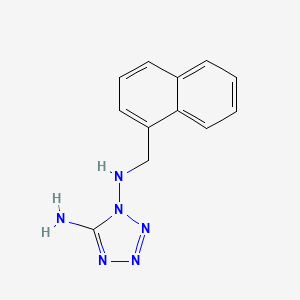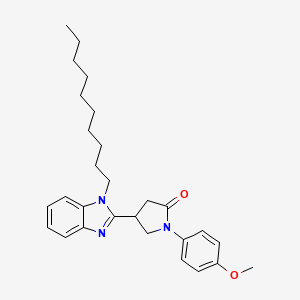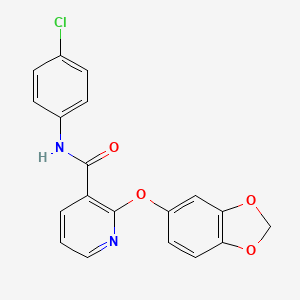
N~1~-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a compound that features a naphthalene ring fused with a tetrazole ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the reaction of naphthalene derivatives with tetrazole precursors under specific conditions. One common method includes the use of naphthalen-1-ylmethylamine as a starting material, which undergoes a cyclization reaction with azide compounds to form the tetrazole ring. The reaction conditions often involve the use of catalysts such as copper(I) salts and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the naphthalene or tetrazole rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reactions are typically conducted under controlled temperatures and in the presence of solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction can produce naphthalen-1-ylmethanol derivatives.
Scientific Research Applications
N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1,4-dione and naphthalen-1-ylmethanol share structural similarities with N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE.
Tetrazole derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole have similar tetrazole ring structures.
Uniqueness
N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to the combination of the naphthalene and tetrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N6 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-N-(naphthalen-1-ylmethyl)tetrazole-1,5-diamine |
InChI |
InChI=1S/C12H12N6/c13-12-15-16-17-18(12)14-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,14H,8H2,(H2,13,15,17) |
InChI Key |
AFALQDOJHRRCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNN3C(=NN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11478167.png)
![3-(5-bromofuran-2-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478188.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B11478191.png)
![7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11478204.png)
![1-benzyl-2'-[3-(trifluoromethyl)phenyl]-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11478207.png)
![[1]Benzothieno[2,3-d]pyrimidine-3-acetonitrile, 3,4,5,6,7,8-hexahydro-4-oxo-](/img/structure/B11478211.png)
![2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide](/img/structure/B11478220.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478241.png)
![7-amino-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11478249.png)

![N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide](/img/structure/B11478252.png)


![N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B11478257.png)
